Cas no 960304-99-8 (methyl 2-(3-bromo-4-chlorophenyl)acetate)

methyl 2-(3-bromo-4-chlorophenyl)acetate 化学的及び物理的性質
名前と識別子
-
- (3-Bromo-4-chloro-phenyl)-acetic acid methyl ester
- METHYL 2-(3-BROMO-4-CHLOROPHENYL)ACETATE
- Methyl 3-Bromo-4-chlorophenylacetate
- methyl 2-(3-bromo-4-chlorophenyl)acetate
-
- MDL: MFCD12547827
- インチ: 1S/C9H8BrClO2/c1-13-9(12)5-6-2-3-8(11)7(10)4-6/h2-4H,5H2,1H3
- InChIKey: VUQKIPGKQVTGEV-UHFFFAOYSA-N
- ほほえんだ: C1(CC(OC)=O)=CC=C(Cl)C(Br)=C1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 3
じっけんとくせい
- 密度みつど: 1.546±0.06 g/cm3 (20 ºC 760 Torr),
- ようかいど: 極微溶性(0.16 g/l)(25ºC)、
methyl 2-(3-bromo-4-chlorophenyl)acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-345485-0.25g |
methyl 2-(3-bromo-4-chlorophenyl)acetate |
960304-99-8 | 95.0% | 0.25g |
$110.0 | 2025-03-18 | |
A2B Chem LLC | AX09444-2.5g |
Methyl 2-(3-bromo-4-chlorophenyl)acetate |
960304-99-8 | 95% | 2.5g |
$652.00 | 2024-07-18 | |
A2B Chem LLC | AX09444-250mg |
Methyl 2-(3-bromo-4-chlorophenyl)acetate |
960304-99-8 | 95% | 250mg |
$151.00 | 2024-07-18 | |
Aaron | AR01DITS-500mg |
Methyl 3-Bromo-4-chlorophenylacetate |
960304-99-8 | 95% | 500mg |
$313.00 | 2025-02-14 | |
1PlusChem | 1P01DILG-5g |
Methyl 3-Bromo-4-chlorophenylacetate |
960304-99-8 | 95% | 5g |
$1134.00 | 2024-04-19 | |
1PlusChem | 1P01DILG-2.5g |
Methyl 3-Bromo-4-chlorophenylacetate |
960304-99-8 | 95% | 2.5g |
$787.00 | 2024-04-19 | |
Aaron | AR01DITS-10g |
Methyl 3-Bromo-4-chlorophenylacetate |
960304-99-8 | 95% | 10g |
$1794.00 | 2024-07-18 | |
1PlusChem | 1P01DILG-500mg |
Methyl 3-Bromo-4-chlorophenylacetate |
960304-99-8 | 95% | 500mg |
$311.00 | 2024-04-19 | |
A2B Chem LLC | AX09444-500mg |
Methyl 2-(3-bromo-4-chlorophenyl)acetate |
960304-99-8 | 95% | 500mg |
$255.00 | 2024-07-18 | |
Aaron | AR01DITS-50mg |
Methyl 3-Bromo-4-chlorophenylacetate |
960304-99-8 | 95% | 50mg |
$94.00 | 2025-02-14 |
methyl 2-(3-bromo-4-chlorophenyl)acetate 関連文献
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
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Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
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Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
methyl 2-(3-bromo-4-chlorophenyl)acetateに関する追加情報
Methyl 2-(3-bromo-4-chlorophenyl)acetate (CAS No. 960304-99-8): A Comprehensive Overview in Modern Chemical Research
Methyl 2-(3-bromo-4-chlorophenyl)acetate, identified by its CAS number 960304-99-8, is a significant compound in the realm of organic synthesis and pharmaceutical research. This compound, featuring a phenyl ring substituted with both bromine and chlorine atoms, has garnered attention due to its versatile applications in the development of novel chemical entities. The structural motif of this molecule makes it a valuable intermediate in the synthesis of various biologically active molecules, particularly in the context of drug discovery and medicinal chemistry.
The< strong>methyl 2-(3-bromo-4-chlorophenyl)acetate molecule exhibits a unique combination of electronic and steric properties that contribute to its reactivity and utility. The presence of both bromine and chlorine atoms on the aromatic ring enhances its potential as a synthetic building block. These halogen atoms can participate in various chemical transformations, including cross-coupling reactions, which are pivotal in modern pharmaceutical synthesis. The ability to introduce diverse functional groups at specific positions on the aromatic core allows for the creation of complex molecular architectures, making this compound indispensable in medicinal chemistry laboratories.
Recent advancements in synthetic methodologies have highlighted the importance of< strong>960304-99-8 in the preparation of heterocyclic compounds. Heterocycles are a cornerstone of many pharmacophores, and the ability to efficiently incorporate halogenated aromatic rings into these structures is crucial. Methyl 2-(3-bromo-4-chlorophenyl)acetate serves as an excellent precursor for constructing such heterocycles, which are often associated with significant biological activity. For instance, studies have demonstrated its utility in the synthesis of substituted pyridines and quinolines, which are known for their antimicrobial and anticancer properties.
In the context of drug discovery, the< strong>methyl 2-(3-bromo-4-chlorophenyl)acetate compound has been employed in the development of novel therapeutic agents. The bromo and chloro substituents on the phenyl ring provide reactive sites for further functionalization, enabling the construction of molecules with tailored biological activities. Researchers have leveraged these properties to design inhibitors targeting various enzymes and receptors involved in disease pathways. For example, derivatives of this compound have shown promise as inhibitors of kinases, which are overexpressed in many cancers and play a critical role in tumor progression.
The role of< strong>CAS No. 960304-99-8 extends beyond mere intermediacy; it also serves as a model system for understanding electronic effects and steric interactions in halogenated aromatic compounds. Computational studies have been instrumental in elucidating how these substituents influence the reactivity and selectivity of chemical transformations. Such insights are crucial for optimizing synthetic routes and improving yields in large-scale production. Moreover, these studies contribute to a deeper understanding of structure-activity relationships (SAR), which is fundamental to rational drug design.
One notable application of methyl 2-(3-bromo-4-chlorophenyl)acetate is in the synthesis of fluorescent probes used in bioimaging techniques. The presence of electron-withdrawing halogen atoms can enhance fluorescence properties, making this compound suitable for developing probes that track biological processes in real-time. Such probes are invaluable tools for researchers studying cellular dynamics, protein interactions, and metabolic pathways. The versatility of< strong>methyl 2-(3-bromo-4-chlorophenyl)acetate underscores its importance not only as a synthetic intermediate but also as a functional material with potential applications beyond traditional pharmaceuticals.
The growing interest in green chemistry has also influenced the use of< strong>CAS No. 960304-99-8. Efforts to develop sustainable synthetic methods have led to innovations that minimize waste and reduce environmental impact. For instance, catalytic processes that utilize this compound as a starting material have been optimized to achieve high selectivity and efficiency. Such advancements align with global initiatives to promote sustainable practices in chemical manufacturing, ensuring that compounds like methyl 2-(3-bromo-4-chlorophenyl)acetate can be produced responsibly while maintaining high standards of quality and performance.
In conclusion, methyl 2-(3-bromo-4-chlorophenyl)acetate (CAS No. 960304-99-8) is a multifaceted compound with broad applications in chemical research and drug development. Its unique structural features make it an invaluable tool for synthesizing complex molecules, particularly heterocyclic compounds with significant biological activity. As research continues to evolve, this compound will undoubtedly remain at the forefront of innovation, contributing to advancements across multiple disciplines within the chemical sciences.
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